molecular formula C15H10ClNO5 B3006294 Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate CAS No. 20643-68-9

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Cat. No.: B3006294
CAS No.: 20643-68-9
M. Wt: 319.7
InChI Key: YHDJIHYJPQZDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.70 g/mol . This compound is characterized by the presence of a methyl ester group, a chlorinated benzoyl group, and a nitrobenzoyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Scientific Research Applications

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorinated benzoyl group may also contribute to its activity by facilitating binding to target proteins and enzymes .

Comparison with Similar Compounds

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate can be compared with other similar compounds such as:

  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
  • Methyl 4-(benzyl(4-chlorophenyl)sulfonyl)aminomethylbenzoate

These compounds share structural similarities but differ in their functional groups and substitution patterns, which influence their reactivity and applications. This compound is unique due to its specific combination of functional groups, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c1-22-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(8-9)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDJIHYJPQZDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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